molecular formula C6H11ClF3NO B12357508 [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride

[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride

Cat. No.: B12357508
M. Wt: 205.60 g/mol
InChI Key: TYTZANNWKOWQOQ-UHFFFAOYSA-N
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Description

[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride is an ammonium salt characterized by a cyclopentane ring substituted with a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group at the 3-position. The azanium group (-NH₃⁺) is attached to the cyclopentane ring, with chloride (Cl⁻) as the counterion. Such bifunctional compounds are often explored in pharmaceutical and agrochemical research due to their ability to modulate bioavailability and target binding .

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

[3-hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-4(10)3-5;/h4,11H,1-3,10H2;1H

InChI Key

TYTZANNWKOWQOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1[NH3+])(C(F)(F)F)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using trifluoromethylation reagents under controlled conditions.

    Formation of the Azanium Ion: The azanium ion is generated through protonation reactions.

    Combination with Chloride Ion: The final step involves the combination of the azanium ion with a chloride ion to form the desired compound.

Industrial Production Methods

Industrial production methods for [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride may involve continuous flow processes to ensure high yield and purity. These methods typically utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral and Anticancer Properties
The trifluoromethyl group is known to enhance the pharmacological properties of compounds, often improving their potency and selectivity. Research indicates that compounds containing trifluoromethyl groups can exhibit significant antiviral and anticancer activities. For example, the incorporation of trifluoromethyl moieties has been linked to increased inhibition of certain enzymes involved in viral replication and cancer cell proliferation .

2. Neuropharmacology
Compounds with similar structures have been studied for their effects on neurotransmitter systems. The presence of a hydroxyl group may facilitate interactions with GABA receptors, thus potentially leading to applications in treating neurological disorders . This aspect is particularly relevant for developing new anxiolytic or antidepressant medications.

Material Science Applications

1. Polymer Chemistry
The compound's unique structure allows it to act as a building block in the synthesis of advanced materials. Research has demonstrated its utility in creating polymers that exhibit enhanced thermal stability and mechanical properties due to the incorporation of trifluoromethyl groups . These materials are being explored for applications in coatings, adhesives, and electronic components.

2. Surface Modification
Due to its ionic nature, [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride can be used for surface modification processes. It can impart hydrophobic characteristics to surfaces, making them suitable for various applications, including biomedical devices and anti-fogging coatings .

Case Studies

Case Study 1: Antiviral Activity
A study investigating the antiviral potential of trifluoromethyl-containing compounds found that derivatives similar to [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride exhibited significant inhibitory effects on viral replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells .

Case Study 2: Polymer Development
In a recent project focused on developing new polymeric materials, researchers synthesized a series of polymers incorporating [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride as a comonomer. The resulting materials showed improved resistance to solvents and higher thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride with structurally or functionally related azanium salts and fluorinated compounds from the provided evidence:

Compound Name Key Structural Features Functional Groups Physicochemical Properties Applications/Notes
[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride (Target Compound) Cyclopentane ring, -OH, -CF₃ at 3-position, -NH₃⁺, Cl⁻ Hydroxyl, trifluoromethyl, ammonium Predicted: Moderate solubility in polar solvents due to -OH; enhanced lipophilicity from -CF₃ Potential pharmaceutical intermediate; structural rigidity may influence bioactivity
(1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride Cyclopentane with amino, hydroxymethyl, and diol groups Amino, hydroxymethyl, diol, ammonium High hydrophilicity due to multiple -OH groups; likely water-soluble Used in carbohydrate analog synthesis or enzyme inhibition studies
2-(3,4-Dichloroanilino)-N,N-dimethyl-2-oxo-N-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}azanium chloride Aromatic dichlorophenyl and trifluoromethylphenyl groups, amide linkages Trifluoromethyl, amide, ammonium High lipophilicity from aromatic and -CF₃ groups; low water solubility Likely explored as a surfactant or agrochemical agent
[4-(Trifluoromethyl)pyridine-3-yl]methylamine Pyridine ring with -CF₃ at 4-position, methylamine side chain Trifluoromethyl, amine Moderate solubility in organic solvents; basic amine group Intermediate in fluorinated drug synthesis (e.g., kinase inhibitors)
Trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride Hexyl chain with ketone, diphenyl groups, trimethylammonium Ketone, diphenyl, trimethylammonium Highly lipophilic due to aromatic and alkyl groups; low polarity Potential use in ion-pair chromatography or as a phase-transfer catalyst

Key Comparative Insights:

Cycloaliphatic vs. Aromatic Systems: The target compound’s cyclopentane ring provides conformational rigidity compared to aromatic systems in and . This may influence binding to biological targets (e.g., enzymes) by reducing entropy penalties .

Fluorinated Substituents :

  • The -CF₃ group in the target compound enhances metabolic stability and electronegativity, similar to [4-(Trifluoromethyl)pyridine-3-yl]methylamine . However, the cyclopentane backbone may reduce steric hindrance compared to bulkier aromatic fluorinated compounds .

Hydroxyl Group Impact: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., ). This group likely improves solubility in polar solvents (e.g., water, ethanol) and enables hydrogen bonding, a critical feature in drug-receptor interactions .

Ammonium Substitution :

  • The primary ammonium (-NH₃⁺) in the target compound contrasts with trimethylammonium groups (), which are bulkier and more lipophilic. Primary amines are more prone to hydrogen bonding and protonation-dependent solubility changes .

Biological Activity

The compound [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride is characterized by a cyclopentane ring substituted with a hydroxyl group and a trifluoromethyl group. The presence of these functional groups significantly influences its biological activity.

Antitumor Activity

Recent studies have shown that compounds similar to [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride exhibit potent antitumor effects. For instance, related compounds have demonstrated cytotoxic activity against various human tumor cell lines, with growth inhibition values (GI50) in the low micromolar range. This suggests that these compounds may inhibit critical signaling pathways involved in cancer cell proliferation .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineGI50 (μM)
7xMDA-MB-231 (breast)0.126
7xHCT15 (colorectal)0.30
7xCAPAN-1 (pancreatic)0.50

The mechanism by which [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride exerts its biological effects appears to involve multikinase inhibition. Similar compounds have been shown to inhibit key kinases such as CDK4, CDK6, and PI3K-δ, which are crucial in regulating cell cycle progression and survival .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for anti-inflammatory potential. It is posited that the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and modulation of inflammatory pathways. The compound has shown promise in preclinical models for conditions such as psoriasis and multiple sclerosis, where modulation of lymphocyte activity is beneficial .

Case Study 1: Antitumor Efficacy

A study evaluating the efficacy of a related compound demonstrated significant tumor regression in xenograft models when administered at doses correlating with the observed in vitro GI50 values. The treatment resulted in a marked decrease in tumor volume compared to controls, underscoring the potential of this class of compounds in oncology .

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways, suggesting its utility in treating inflammatory diseases .

Safety and Toxicology

Safety assessments indicate that while [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride exhibits significant biological activity, it also necessitates thorough evaluation for potential cytotoxicity. Preliminary toxicity studies have shown a favorable safety profile at therapeutic doses, but further investigations are essential to establish comprehensive safety data .

Q & A

Q. What are the recommended synthetic routes for [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium chloride, and what are the critical optimization steps?

Methodological Answer: Synthesis typically involves cyclopentanol derivatives functionalized with trifluoromethyl groups. A plausible route includes:

Cyclopentane ring formation : Use Diels-Alder reactions or cyclization of diols under acidic conditions to form the cyclopentyl backbone.

Trifluoromethyl introduction : Employ trifluoromethylation reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) or Ruppert–Prakash reagent (CF₃SiMe₃) in the presence of a Lewis acid (e.g., CuI) .

Ammonium quaternization : React the hydroxylated cyclopentane with methylamine or dimethylamine under acidic conditions, followed by chloride ion exchange.
Critical steps :

  • Control reaction temperature during trifluoromethylation to avoid side reactions (e.g., defluorination).
  • Use anhydrous conditions for quaternization to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm) and hydroxyl protons (δ 2.5–4.0 ppm, broad). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
    • ¹³C NMR : Verify quaternary carbons (cyclopentyl C-OH and C-CF₃) and ammonium nitrogen environment.
  • X-ray crystallography : Resolve stereochemistry and hydrogen bonding between the hydroxyl group and chloride ions, as demonstrated in structurally similar azanium salts (e.g., monoclinic P21/c space group) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 220.046 for C₆H₁₁F₃NO⁺) .

Q. What experimental protocols are used to determine its solubility and stability in aqueous buffers?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in buffers (pH 1–12) at 25°C. Analyze supernatant via HPLC-UV .
  • Stability :
    • Hydrolytic stability : Incubate in buffered solutions (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
    • Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., >150°C for similar azanium salts) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for the hydroxyl and trifluoromethyl groups on the cyclopentane ring?

Methodological Answer:

  • Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselective cyclization or trifluoromethylation .
  • Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent racemization during subsequent steps .
  • Crystallization-induced resolution : Separate diastereomers via chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays, and how can conflicting data be resolved?

Methodological Answer:

  • pH-dependent degradation : In acidic media (pH < 4), the ammonium group may protonate, increasing solubility but accelerating hydrolysis. In basic conditions (pH > 8), the hydroxyl group deprotonates, destabilizing the cyclopentane ring.
  • Contradiction resolution :
    • LC-MS/MS : Identify degradation products (e.g., cyclopentene derivatives from dehydration) .
    • Buffer optimization : Use non-nucleophilic buffers (e.g., HEPES) and inert atmospheres (N₂) to suppress oxidative side reactions.

Q. What strategies are effective for studying its metabolic pathways in vitro, and how can unexpected metabolite toxicity be addressed?

Methodological Answer:

  • Hepatocyte incubations : Use primary human hepatocytes or S9 fractions with NADPH cofactors. Quench reactions at timed intervals and analyze via UPLC-QTOF .
  • Metabolite identification : Compare fragmentation patterns (MS/MS) with synthetic standards (e.g., oxidized cyclopentane or defluorinated products).
  • Toxicology mitigation : If toxic metabolites (e.g., fluorinated aldehydes) are detected, introduce structural modifications (e.g., replacing CF₃ with CHF₂) to block metabolic activation .

Q. How does the compound’s crystal packing (e.g., hydrogen-bonding networks) affect its bioavailability?

Methodological Answer:

  • Crystallography : Analyze intermolecular interactions (e.g., O–H···Cl⁻ hydrogen bonds) that influence dissolution rates. For example, monoclinic P21/c packing in similar azanium salts reduces solubility compared to amorphous forms .
  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify bioavailable polymorphs .

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